Home > Products > Screening Compounds P88725 > Cathepsin K inhibitor 3
Cathepsin K inhibitor 3 -

Cathepsin K inhibitor 3

Catalog Number: EVT-10962745
CAS Number:
Molecular Formula: C30H31FN4O4S
Molecular Weight: 562.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Cathepsin K inhibitor 3 belongs to a class of small-molecule inhibitors that target the active site of cathepsin K. This compound is categorized under the broader category of protease inhibitors, specifically targeting cysteine proteases. The design and development of such inhibitors are crucial for creating effective treatments for diseases characterized by increased bone resorption .

Synthesis Analysis

Methods and Technical Details

The synthesis of cathepsin K inhibitor 3 typically involves multi-step organic synthesis techniques. A common approach includes:

  1. Starting Materials: Utilizing commercially available piperidine derivatives or other amine precursors.
  2. Reactions: Employing coupling reactions between amines and acid chlorides or carboxylic acids to form amide bonds.
  3. Purification: Products are purified using chromatography techniques such as column chromatography or recrystallization.

For example, one synthesis route described involves the reaction of (R)-3-piperidinic acid with benzene sulfonyl chloride in the presence of sodium hydroxide in tetrahydrofuran, followed by purification steps .

Molecular Structure Analysis

Structure and Data

Cathepsin K inhibitor 3 features a specific molecular structure that allows it to effectively bind to the active site of cathepsin K. The compound typically includes functional groups that facilitate hydrogen bonding and hydrophobic interactions with key residues in the enzyme's active site.

  • Molecular Formula: The exact molecular formula can vary based on substituents but generally includes elements such as carbon, hydrogen, nitrogen, and oxygen.
  • Structural Characteristics: The compound often contains a piperidine ring or similar cyclic structure that is crucial for its biological activity.

Data from molecular docking studies suggest that the inhibitor occupies critical pockets within the enzyme's active site, enhancing its binding affinity .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involving cathepsin K inhibitor 3 include:

  1. Enzyme Inhibition: The inhibitor interacts with cathepsin K through reversible binding mechanisms, typically involving non-covalent interactions such as hydrogen bonds and hydrophobic interactions.
  2. Kinetics: Studies have shown that the inhibitor can exhibit competitive inhibition characteristics, where it competes with substrate binding at the enzyme's active site.

For instance, one study reports an IC50 value indicating the concentration required to inhibit 50% of enzyme activity, demonstrating potent inhibitory effects against cathepsin K .

Mechanism of Action

Process and Data

The mechanism of action for cathepsin K inhibitor 3 involves:

  1. Binding to Active Site: The inhibitor binds specifically to the active site of cathepsin K, blocking substrate access.
  2. Prevention of Collagen Degradation: By inhibiting cathepsin K activity, the compound prevents the breakdown of type I collagen, which is essential for maintaining bone integrity.
  3. Impact on Osteoclast Activity: The inhibition leads to decreased osteoclast-mediated bone resorption without triggering cell death, thus allowing for normal bone remodeling processes to continue .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of cathepsin K inhibitor 3 are critical for its bioavailability and efficacy:

  • Solubility: The compound's solubility in various solvents can impact its absorption and distribution within biological systems.
  • Stability: Stability under physiological conditions (pH, temperature) is essential for maintaining its inhibitory activity over time.
  • Melting Point: Characteristic melting points can be determined through standard methods such as differential scanning calorimetry.

Data from various studies indicate that modifications to substituents can significantly affect these properties, influencing both potency and selectivity against cathepsin K .

Applications

Scientific Uses

Cathepsin K inhibitor 3 has several potential applications in scientific research and medicine:

  1. Osteoporosis Treatment: As an anti-resorptive agent, it holds promise for treating osteoporosis by preventing excessive bone loss.
  2. Bone Health Research: It serves as a valuable tool for studying bone metabolism and the role of proteases in skeletal health.
  3. Drug Development: Insights gained from its use can guide the development of new therapeutic agents targeting similar pathways in other diseases characterized by abnormal protease activity .
Molecular Mechanisms of Cathepsin K in Bone and Cartilage Metabolism

Proteolytic Pathways of Collagen Degradation

Cathepsin K exhibits unparalleled proteolytic activity against type I collagen, the predominant organic component (≈90%) of the bone matrix. Unlike other proteases, Cathepsin K cleaves both the triple-helical domains and telopeptide regions of collagen fibrils, a dual capability critical for comprehensive bone matrix degradation [1] [7]. This protease hydrolyzes collagen at multiple sites within the Gly-X-Y repeating sequence, preferentially targeting bonds involving hydroxyproline in the Y-position. Its active site features a unique V-shaped cleft with a cysteine-histidine catalytic dyad that accommodates collagen’s polyproline II helix conformation, enabling cleavage of structurally rigid triple-helical regions resistant to most proteases [7] [10].

In cartilage, Cathepsin K degrades type II collagen and proteoglycans, contributing to extracellular matrix destruction in osteoarthritis. Its collagenolytic efficiency is 10-fold higher than matrix metalloproteinase 1 (MMP-1) under acidic pH (4.5–5.5), mirroring osteoclast resorption lacunae conditions [6] [9]. Bacterial collagenases (e.g., Clostridium histolyticum class I/II enzymes) employ distinct mechanisms, hydrolyzing collagen into small peptides without producing characteristic three-quarter fragments seen in MMP cleavage [3].

Table 1: Comparative Collagen Degradation Mechanisms

ProteaseCollagen Type SpecificityCleavage SitesOptimal pH
Cathepsin KTypes I, II, IV, XTriple helix (multiple Gly-X-Y bonds), telopeptides4.5–5.5
MMP-1Types I, II, IIISingle site in triple helix (Gly775-Ile776)7.0–7.5
Clostridium collagenaseTypes I-IIIHyperreactive Y-Gly bonds; small peptides7.0–7.5

Role in Osteoclast-Mediated Bone Resorption Lacunae

Within osteoclast sealing zones (resorption lacunae), Cathepsin K is secreted into the acidified extracellular compartment (pH ≈4.5) created by vacuolar H⁺-ATPase proton pumps. This acidic environment demineralizes bone, exposing organic matrix for proteolytic attack [1] [10]. Cathepsin K constitutes >98% of cysteine protease activity in osteoclasts, where it degrades collagen fragments generated by initial MMP cleavage and directly hydrolyzes intact fibrils [7].

Key molecular interactions facilitate this process:

  • Glycosaminoglycan (GAG) binding: Chondroitin sulfate stabilizes Cathepsin K at neutral pH and enhances collagen degradation via electrostatic interactions with basic residues (Lys9, Arg19) [9].
  • C-terminal propeptide removal: Autocatalytic activation occurs after proCathepsin K exposure to acidic pH, removing the 99-amino acid propeptide to reveal the catalytic domain [17].
  • Osteonectin degradation: Cleaves this glycoprotein critical for bone mineralization and remodeling [1].

Cathepsin K-deficient mice exhibit osteopetrosis with impaired bone resorption, confirming its non-redundant role [7]. Human pycnodysostosis (caused by Cathepsin K mutations) demonstrates reduced urinary collagen degradation markers (NTX, CTX) despite normal osteoclast numbers [1] [9].

Regulation by RANKL/RANK/OPG Signaling Axis

Cathepsin K expression is transcriptionally governed by the RANKL/RANK/osteoprotegerin (OPG) pathway. RANK ligand (RANKL/TNFSF11) binding to RANK (TNFRSF11A) on osteoclast precursors initiates cascades activating nuclear factor of activated T-cells cytoplasmic 1 (NFATc1) and microphthalmia-associated transcription factor (MITF) [4] [9] [10].

Table 2: Transcriptional Regulation of Cathepsin K

Transcription FactorActivation PathwayBinding SiteRegulatory Effect
NFATc1RANKL → TRAF6 → Calcineurin/NF-κBDistal promoter (-1,486 to -1,477 bp)10-fold induction
MITFRANKL → p38 MAPK phosphorylationE-box motifs (CANNTG)Synergism with PU.1
AP-1 (c-Fos/c-Jun)RANKL → JNK pathwayTRE elementsEssential for basal expression

Key regulatory dynamics include:

  • Stimulators: Parathyroid hormone, vitamin D₃, TNF-α, and IL-1 increase RANKL secretion from osteoblasts, elevating Cathepsin K mRNA in a dose-dependent manner [9] [10].
  • Suppressors: Osteoprotegerin (OPG) acts as a RANKL decoy receptor, reducing Cathepsin K expression. Estrogen inhibits RANKL production via osteoblasts, while interferon-γ directly suppresses Cathepsin K transcription [8] [9].
  • Epigenetic control: The Cathepsin K promoter (chromosome 1q21) contains GpC-rich regions and Sp1 binding sites but lacks TATA/CAAT boxes. DNA methylation silences expression in non-osteoclastic cells [9] [10].

Cross-Talk with Matrix Metalloproteinases in Extracellular Matrix Remodeling

Cathepsin K collaborates with matrix metalloproteinases (MMPs) in a proteolytic cascade that maximizes extracellular matrix degradation. Critical interactions include:

  • MMP-9 activation: Cathepsin K cleaves proMMP-9 at the Asn³⁷⁵-Phe³⁷⁶ bond, generating active MMP-9 that further degrades denatured collagen (gelatin) [1] [7].
  • Compensatory induction: When MMP-13 (collagenase-3) is deficient, Cathepsin K expression increases 3-fold, suggesting bidirectional crosstalk [6].
  • Collagen pre-processing: MMPs initiate collagenolysis by cleaving telopeptides, facilitating Cathepsin K’s access to triple-helical domains. Conversely, Cathepsin K-generated collagen fragments serve as MMP substrates [6] [7].

This synergy occurs spatially within bone remodeling compartments: Osteoclast-derived Cathepsin K degrades demineralized matrix, while osteocyte/osteoblast-derived MMPs (e.g., MMP-13, MMP-14) remodel the pericellular matrix. In osteoarthritis, chondrocyte Cathepsin K degrades type II collagen, while MMP-13 cleaves aggrecan core proteins [1] [6] [7].

Cathepsin K inhibitor 3 (compound 23) exemplifies therapeutic exploitation of these mechanisms. This highly selective inhibitor (IC₅₀ = 0.5 nM) reduces urinary CTX-1 (C-telopeptide) by 81% at 0.3 mg/kg in dogs, confirming target engagement [5]. Its pharmacokinetic profile includes oral bioavailability (33–55% across species) and plasma half-lives of 1–4.1 hours, enabling sustained suppression of collagen degradation [5] [10].

Properties

Product Name

Cathepsin K inhibitor 3

IUPAC Name

(1R,2R)-N-(1-cyanocyclopropyl)-2-[4-[4-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]-2-(4-fluorophenyl)-1,3-oxazol-5-yl]cyclohexane-1-carboxamide

Molecular Formula

C30H31FN4O4S

Molecular Weight

562.7 g/mol

InChI

InChI=1S/C30H31FN4O4S/c31-22-9-5-21(6-10-22)29-33-26(20-7-11-23(12-8-20)35-15-17-40(37,38)18-16-35)27(39-29)24-3-1-2-4-25(24)28(36)34-30(19-32)13-14-30/h5-12,24-25H,1-4,13-18H2,(H,34,36)/t24-,25-/m1/s1

InChI Key

SBWFYUHMCHTQJT-JWQCQUIFSA-N

Canonical SMILES

C1CCC(C(C1)C2=C(N=C(O2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)N5CCS(=O)(=O)CC5)C(=O)NC6(CC6)C#N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)C2=C(N=C(O2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)N5CCS(=O)(=O)CC5)C(=O)NC6(CC6)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.